5-Chloro-2-(2-chlorophenoxy)aniline
Overview
Description
5-Chloro-2-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a chlorinated derivative of aniline and phenoxy compounds, characterized by the presence of two chlorine atoms and an aniline group attached to a phenoxy ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It is possible that it interacts with its targets through a process of binding or inhibition, leading to changes in the normal functioning of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(2-chlorophenoxy)aniline . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-chlorophenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Another method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by high-pressure amination to yield 5-chloro-2-nitroaniline. The nitro group is then reduced to form the desired aniline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Scientific Research Applications
5-Chloro-2-(2-chlorophenoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of specialty chemicals, dyes, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2’,4-dichlorodiphenyl ether
- 5-Chloro-2-methyl aniline
- 2,4-Dichloroaniline
Uniqueness
5-Chloro-2-(2-chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds .
Properties
IUPAC Name |
5-chloro-2-(2-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHORTNLNXNZNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205537 | |
Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-48-4 | |
Record name | 2-Amino-2′,4-dichlorodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56966-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-(2-chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(2-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-(2-CHLOROPHENOXY)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2LQP2528 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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